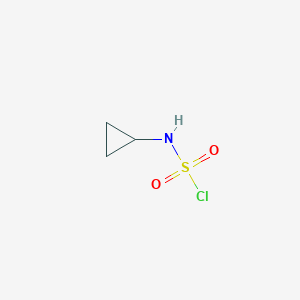
Cyclopropylsulfamoyl chloride
Descripción general
Descripción
Cyclopropylsulfamoyl chloride is a chemical compound with the molecular formula C₃H₆ClNO₂S and a molecular weight of 155.6 g/mol . It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a cyclopropyl group attached to a sulfamoyl chloride moiety, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropylsulfamoyl chloride can be synthesized through the reaction of cyclopropylamine with chlorosulfonic acid. The reaction typically takes place under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Cyclopropylamine+Chlorosulfonic acid→Cyclopropylsulfamoyl chloride+Hydrochloric acid
The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process may also include purification steps such as distillation or recrystallization to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropylsulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted sulfamides.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclopropylsulfamic acid and hydrochloric acid.
Reduction: It can be reduced to cyclopropylsulfamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substituted Sulfamides: Formed through substitution reactions.
Cyclopropylsulfamic Acid: Formed through hydrolysis.
Cyclopropylsulfamide: Formed through reduction.
Aplicaciones Científicas De Investigación
Cyclopropylsulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of cyclopropylsulfamoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic sulfur atom makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. This reactivity is harnessed in the synthesis of complex molecules in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylsulfamoyl Chloride
- Butylsulfamoyl Chloride
- Methoxyphenylsulfamoyl Chloride
- Trifluoroethylsulfamoyl Chloride
Uniqueness
Cyclopropylsulfamoyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds where the cyclopropyl moiety is desired for its rigidity and reactivity .
Propiedades
IUPAC Name |
N-cyclopropylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2S/c4-8(6,7)5-3-1-2-3/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWHNTUPIABSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















